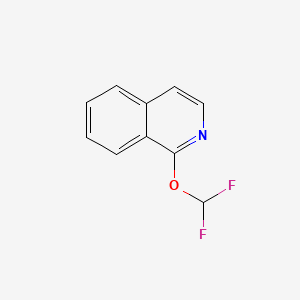

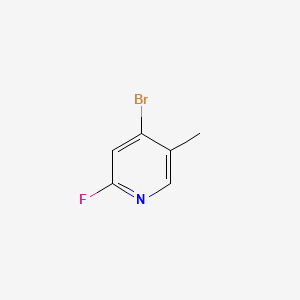

![molecular formula C7H5BrN4O B572884 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1243249-99-1](/img/structure/B572884.png)

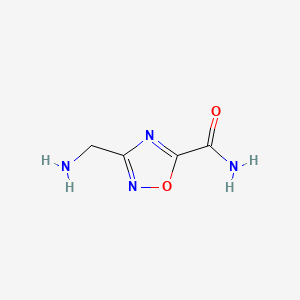

6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide” is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases . It is an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are synthesized through various pathways developed by researchers for the preparation and post-functionalization of this functional scaffold . A variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo pyrimidine .

Molecular Structure Analysis

The molecular structure of “6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide” can be represented by the linear formula C7H5BrN4O .

Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Physical And Chemical Properties Analysis

The compound “6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide” has a molecular weight of 241.05 . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Antitumor Scaffold

- Field : Medicinal Chemistry

- Application : Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .

- Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Inhibitor of BMP Type I Receptor Kinases

- Field : Biochemistry

- Application : 6-Bromopyrazolo[1,5-a]pyrimidine is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The outcomes of this application were not specified in the source .

Synthesis of Disubstituted Derivatives

- Field : Organic Chemistry

- Application : A variety of novel disubstituted 2-(alkynyl, aryl and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives was prepared .

- Method : The derivatives were prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine .

- Results : The outcomes of this application were not specified in the source .

Selective Inhibitors of AMP-Activated Protein Kinase

- Field : Biochemistry

- Application : A reproducible and scalable method has been developed for the synthesis of a series of 3,6-substituted pyrazolo[1,5-a]pyrimidines, which are the basis for the rational design of selective inhibitors of AMP-activated protein kinase .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The outcomes of this application were not specified in the source .

p110a-selective PI3 Kinase Inhibitors

- Field : Biochemistry

- Application : 6-Bromopyrazolo[1,5-a]pyrimidine is a useful reagent in the discovery of p110a-selective PI3 kinase inhibitors .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The outcomes of this application were not specified in the source .

Selective Protein Inhibitor

- Field : Biochemistry

- Application : Pyrazolo[1,5-a]pyrimidine scaffold is part of bioactive compounds with exceptional properties like selective protein inhibitor .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The outcomes of this application were not specified in the source .

Synthesis of LDN-212854

- Field : Biochemistry

- Application : 6-Bromopyrazolo[1,5-a]pyrimidine is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The outcomes of this application were not specified in the source .

Selective Protein Inhibitor

- Field : Biochemistry

- Application : Pyrazolo[1,5-a]pyrimidine scaffold is part of bioactive compounds with exceptional properties like selective protein inhibitor .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The outcomes of this application were not specified in the source .

Eigenschaften

IUPAC Name |

6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4O/c8-4-1-10-7-5(6(9)13)2-11-12(7)3-4/h1-3H,(H2,9,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZSRBNENJIRBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)

![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)

![Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B572813.png)

![3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B572815.png)

![1-Benzyl-1-azaspiro[3.3]heptane](/img/structure/B572819.png)